(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
Description
“(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-(4-ethylphenyl) group and an acrylonitrile moiety modified by a (Z)-configured 4-bromo-2-methylphenylamino substituent. The compound’s synthesis likely follows methods analogous to those reported for related thiazole-acrylonitrile derivatives, involving condensation reactions under catalytic conditions (e.g., piperidine in DMF or ethanol) . Key structural features include:
- Thiazole ring: Substituted at the 4-position with a 4-ethylphenyl group, contributing to lipophilicity and steric bulk.
- Acrylonitrile moiety: The (Z)-stereochemistry and the 4-bromo-2-methylphenylamino group introduce electronic and steric effects that may influence biological activity and solubility.
Structural characterization of such compounds typically employs techniques like X-ray crystallography, often refined using software such as SHELX .
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3S/c1-3-15-4-6-16(7-5-15)20-13-26-21(25-20)17(11-23)12-24-19-9-8-18(22)10-14(19)2/h4-10,12-13,24H,3H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORJHLVWMTJDG-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, findings, and structure-activity relationships (SAR).
Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and ethyl groups in its structure may influence its pharmacological properties.
Antitumor Activity
Recent studies have shown that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation effectively. The presence of electron-donating groups such as methyl on the phenyl ring enhances cytotoxicity, suggesting that similar modifications in our compound could yield promising results.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A-431 | 1.98 ± 1.22 | Bcl-2 inhibition |
| Compound 2 | HT29 | 1.61 ± 1.92 | Apoptosis induction |
| (Z)-3... | TBD | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound showed effectiveness against various bacterial strains, indicating potential as antibacterial agents.
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.8 µg/mL |
| (Z)-3... | TBD | TBD |
Case Study 1: Anticancer Efficacy
A study by MDPI evaluated several thiazole-based compounds for their anticancer activity against various cell lines, including A-431 and HT29. The results indicated that compounds with specific substitutions on the thiazole ring exhibited superior growth inhibition compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antibacterial Properties
Research published in ACS examined the antibacterial potential of substituted phenylthiazol-2-amines. The study revealed that certain derivatives displayed comparable activity to established antibiotics, suggesting that modifications similar to those in (Z)-3... could enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substituents on both the thiazole and phenyl rings significantly influence the biological activity of these compounds. Key findings include:
- Electron-donating groups increase cytotoxicity.
- Bromine substitution enhances binding affinity to target proteins.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromo-2-methylphenyl group undergoes nucleophilic substitution under specific conditions.
Key Insight : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Steric hindrance from the methyl group reduces yields compared to unsubstituted analogues.
Coupling Reactions
The acrylonitrile group participates in cross-coupling reactions, leveraging palladium catalysts.
Mechanistic Note : The electron-withdrawing acrylonitrile group activates the double bond for electrophilic palladium insertion .
Hydrolysis Reactions
The nitrile group undergoes hydrolysis to carboxylic acid or amide derivatives.
| Reagent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 6 hrs | Carboxylic acid | Requires careful temperature control | |
| H₂O₂, NaOH | RT, 24 hrs | Amide | Mild conditions favor selectivity |
Structural Impact : Hydrolysis alters the electronic profile, reducing the compound’s planarity and affecting downstream reactivity .
Cycloaddition Reactions
The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions.
| Reaction Type | Partner | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| [2+2] with ethylene | UV light, benzene | Cyclobutane derivative | ~30% | ||
| Diels-Alder (with cyclopentadiene) | Toluene, 100°C | Bicyclic adduct | ~55% |
Limitation : Steric bulk from the thiazole and ethylphenyl groups lowers reaction efficiency.
Functionalization of the Thiazole Ring
The thiazole nitrogen and sulfur atoms engage in alkylation and oxidation.
| Reaction | Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Acetonitrile, 60°C | N-methylated thiazole | ~50% | |
| Oxidation | mCPBA | DCM, 0°C → RT | Thiazole S-oxide | ~78% |
Critical Observation : Methylation at the thiazole nitrogen improves solubility but reduces aromatic stabilization .
Amine Group Reactivity
The aniline-derived amino group undergoes acylation and Schiff base formation.
| Reaction | Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Pyridine, RT | Acetamide derivative | ~85% | |
| Schiff base | 4-nitrobenzaldehyde | EtOH, reflux | Imine-linked product | ~63% |
Application : Schiff base derivatives exhibit enhanced bioactivity in antimicrobial assays .
Reductive Reactions
Selective reduction of the acrylonitrile double bond is achievable.
| Reagent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi | Saturated nitrile | Z → E isomerization avoided | |
| NaBH₄/CuCl₂ | MeOH, 0°C | Partial reduction to allylamine | ~40% |
Challenges : Over-reduction to primary amines occurs without precise stoichiometric control .
Photochemical Reactions
UV-induced isomerization and bond cleavage are documented.
| Process | Conditions | Outcome | References |
|---|---|---|---|
| Z→E isomerization | 254 nm, hexane | E-isomer dominance (85:15) | |
| C-Br bond cleavage | 300 nm, acetone | Dehalogenated product |
Implication : Photostability studies are critical for storage and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of thiazole-acrylonitrile derivatives, where structural variations significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds from recent literature:
Key Structural Differences
Substituent Effects on the Thiazole Ring :
- The 4-(4-ethylphenyl) group in the target compound provides moderate electron-donating effects and increased lipophilicity compared to:
- 4-(4-nitrophenyl) (): Strong electron-withdrawing nitro group, which may enhance reactivity but reduce solubility .
Contrasting examples include:
- 3-(3-hydroxy-4-methoxyphenyl) (): Polar hydroxyl and methoxy groups improve solubility but may reduce membrane permeability .
- (Z)-3-((3-chloro-2-methylphenyl)amino) (): Chloro substituent offers similar steric effects but differs in electronegativity and metabolic stability .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of Thiazole-Acrylonitrile Derivatives
Research Findings:
- Electronic Effects : Nitro and fluoro substituents alter the electron density of the thiazole ring, impacting binding to enzymatic targets like kinases .
- Steric Effects : Bromo and methyl groups in the target compound may hinder metabolic degradation, prolonging half-life .
- Synthetic Feasibility : Piperidine-catalyzed reactions in DMF () are scalable for analogs, though bromo-substituted precursors require careful handling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor coupling (e.g., thiazole ring formation via Hantzsch thiazole synthesis) followed by acrylonitrile addition. Key steps include:
- Thiazole formation : Reacting 4-(4-ethylphenyl)thiazol-2-amine with α-bromoacrylonitrile derivatives under reflux in ethanol or DMF .
- Amino coupling : Introducing the 4-bromo-2-methylphenylamino group via nucleophilic substitution or aza-Michael addition, requiring pH control (e.g., NaHCO₃) and catalysts like piperidine .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .
- Critical parameters : Temperature (60–100°C), solvent polarity, and catalyst selection significantly impact yield (reported 45–75%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm), acrylonitrile double bond (J = 12–15 Hz for Z-configuration), and amine protons .
- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .
- Crystallography : Single-crystal XRD (if available) to confirm stereochemistry and bond angles .
Q. What are the key structural features influencing its reactivity and stability?
- Reactivity hotspots :
- Acrylonitrile moiety : Susceptible to nucleophilic attacks (e.g., thiols, amines) .
- Thiazole ring : Participates in electrophilic substitutions (e.g., bromination at C5) .
- Bromo and methyl groups : Direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Stability : Hydrolytically stable under anhydrous conditions but degrades in strong acids/bases due to nitrile hydrolysis .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. inactivity) be resolved through experimental design?
- Hypothesis testing :
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., kinase inhibition assays) .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing bromo with chloro or nitro groups) to correlate structure with activity .
- Data reconciliation : Compare assay conditions (e.g., cell line specificity, incubation time) and validate via orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational strategies predict binding modes with biological targets, and how do they align with experimental data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with bromophenyl groups .
- MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent to validate docking poses .
- Validation : Overlay computational models with crystallographic data (if available) or mutagenesis studies .
Q. How can reaction scalability be optimized without compromising stereochemical integrity?
- Process optimization :
- Flow chemistry : Continuous synthesis in microreactors to control exothermic steps (e.g., acrylonitrile addition) .
- Catalyst screening : Test Pd/Cu-free systems (e.g., organocatalysts) to reduce metal contamination .
- Analytical QC : In-line PAT tools (e.g., FTIR, Raman) for real-time monitoring of Z/E isomer ratio .
Q. What methodologies address discrepancies in reported thermal stability (TGA/DSC data)?
- Controlled studies :
- Thermogravimetric analysis (TGA) : Perform under nitrogen vs. air to assess oxidative stability .
- DSC : Compare heating rates (5–20°C/min) to identify glass transitions or polymorphic changes .
- Environmental stress testing : Expose to UV light or humidity (40°C/75% RH) to correlate degradation pathways with structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
